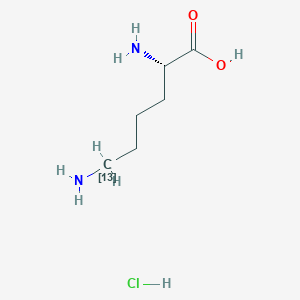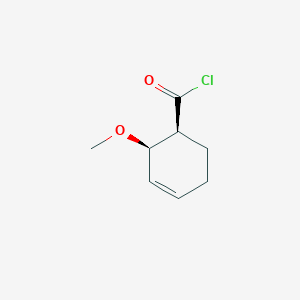
3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI) is a chemical compound that belongs to the class of organic compounds known as cyclohexenones. It is used in various scientific research applications due to its unique properties and effects.
作用機序
The mechanism of action of 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is not well understood. However, it is believed to act as an electrophile and react with nucleophiles in various chemical reactions.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) have not been extensively studied. However, it has been reported to exhibit antifungal activity and has been used in the synthesis of compounds with potential antibacterial and antitumor properties.
実験室実験の利点と制限
One of the advantages of using 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) in lab experiments is its availability and ease of synthesis. However, its limited solubility in common solvents and its reactivity with water and air can pose challenges in handling and storage.
将来の方向性
There are several future directions for the research on 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI). One possible direction is to explore its potential as a starting material for the synthesis of new pharmaceuticals with improved efficacy and fewer side effects. Another direction is to investigate its mechanism of action and identify new applications for this compound in various fields of research.
Conclusion:
In conclusion, 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of new pharmaceuticals and applications in different fields of research.
合成法
The synthesis of 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) can be achieved through the reaction between 3-cyclohexene-1-carboxylic acid and thionyl chloride in the presence of methanol. The reaction produces the desired compound as a white solid with a melting point of 75-77°C.
科学的研究の応用
3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) has been used in various scientific research applications, including the synthesis of biologically active compounds, as a reagent in organic synthesis, and as a starting material for the production of pharmaceuticals.
特性
CAS番号 |
159415-27-7 |
|---|---|
製品名 |
3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI) |
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC名 |
(1S,2R)-2-methoxycyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h3,5-7H,2,4H2,1H3/t6-,7+/m0/s1 |
InChIキー |
IDBDYKNVACJLHX-NKWVEPMBSA-N |
異性体SMILES |
CO[C@@H]1C=CCC[C@@H]1C(=O)Cl |
SMILES |
COC1C=CCCC1C(=O)Cl |
正規SMILES |
COC1C=CCCC1C(=O)Cl |
同義語 |
3-Cyclohexene-1-carbonyl chloride, 2-methoxy-, (1S-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
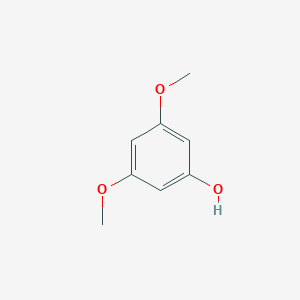
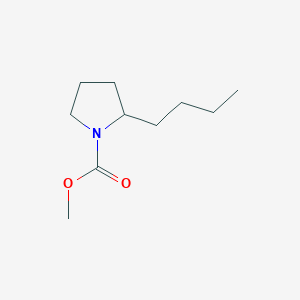
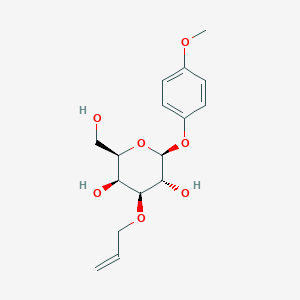
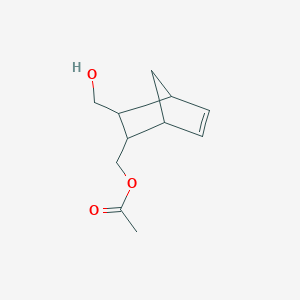
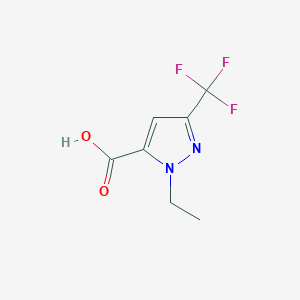
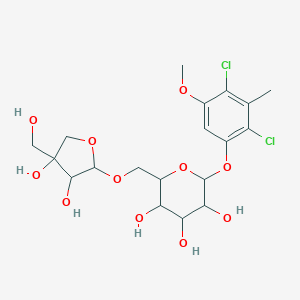
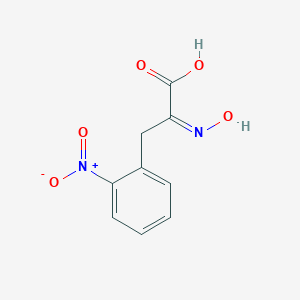
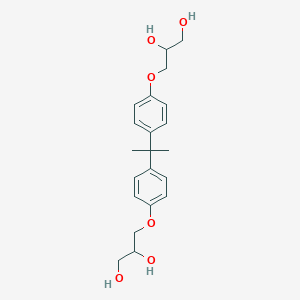
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
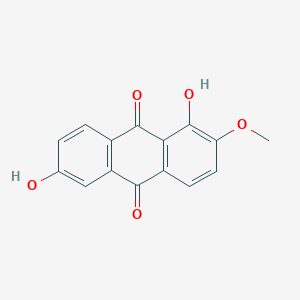
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)

